Cobaltous cobaltic cyanide

Description

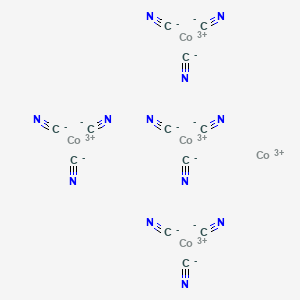

Structure

2D Structure

Properties

IUPAC Name |

cobalt(3+);dodecacyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CN.5Co/c12*1-2;;;;;/q12*-1;5*+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZNISVVVWGGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3].[Co+3].[Co+3].[Co+3].[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Co5N12+3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17632-85-8 (Parent) | |

| Record name | Cobaltous cobaltic cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014123081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

606.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14123-08-1 | |

| Record name | Cobaltous cobaltic cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014123081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricobalt bis[hexa(cyano-C)cobaltate(3-)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Formation Mechanisms of Cobaltous Cobaltic Cyanide

Precipitation Pathways from Aqueous Solutions

The primary route for synthesizing cobaltous cobaltic cyanide is through precipitation reactions in an aqueous medium. acs.org This process involves the controlled reaction of cobalt(II) salts with a source of hexacyanocobaltate(III) ions. The resulting precipitate, Co₃[Co(CN)₆]₂, is a coordination polymer with a framework structure built from "Co(II)–N≡C–Co(III)" linkages. acs.org

Cyanide ions (CN⁻) play a pivotal role in the formation of this compound. Cyanide is a strong field ligand that forms stable complexes with transition metals, including cobalt in both its +2 and +3 oxidation states. cyanidecode.orghomescience.net The formation of the hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is a key precursor to the precipitation of the mixed-valence compound. acs.org This complex anion is notably stable. dtic.mil

In the synthesis, the cyanide ligands bridge cobalt(II) and cobalt(III) centers, creating the extended, three-dimensional structure of the precipitate. Specifically, the nitrogen end of the cyanide ligand coordinates to the cobalt(II) ions, while the carbon end is bonded to the cobalt(III) ions within the hexacyanocobaltate complex. acs.org

The simultaneous presence of both cobalt(II) (cobaltous) and cobalt(III) (cobaltic) ions in the reaction mixture is fundamental to the precipitation of this compound. acs.org While the simple aqueous Co²⁺ ion is stable, the Co³⁺ aqua ion is a powerful oxidizing agent and is unstable in water. homescience.net However, the coordination of Co³⁺ with strong ligands like cyanide dramatically stabilizes this higher oxidation state. homescience.netnih.gov

The precipitation reaction can be generally represented as the combination of aqueous cobalt(II) ions with the pre-formed hexacyanocobaltate(III) complex:

3Co²⁺(aq) + 2[Co(CN)₆]³⁻(aq) → Co₃[Co(CN)₆]₂(s)

This reaction underscores the necessity of having both cobalt oxidation states available for the formation of the insoluble double salt. acs.org

Role of Cyanide Complexation in Formation

Methodologies for Controlled Synthesis in Laboratory Settings

Controlled synthesis of this compound, particularly with specific morphologies and particle sizes, can be achieved through various laboratory techniques.

One common method is the standard precipitation technique , where solutions of a cobalt(II) salt and potassium hexacyanocobaltate(III) are mixed under controlled conditions, such as dropwise addition with constant stirring, to induce precipitation. acs.org The resulting precipitate is then typically isolated by centrifugation, washed, and dried. acs.org

Hydrothermal synthesis is another approach that has been employed for creating cyanide-containing cobalt complexes. tandfonline.comtandfonline.com This method involves carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and autogenous pressure. This can promote the formation of highly crystalline products. tandfonline.comtandfonline.com

Furthermore, microemulsion systems have been utilized for the shape-controlled synthesis of Co₃[Co(CN)₆]₂ nanocrystals. nih.gov In this method, the reaction is confined within the nanodroplets of a microemulsion, allowing for precise control over the size and shape of the resulting nanoparticles, leading to morphologies such as nanocubes and nanorods. nih.gov

Table 2: Laboratory Synthesis Parameters for Cobalt Hexacyanocobaltate

| Synthesis Method | Precursors | Conditions | Product | Reference |

| Standard Precipitation | CoCl₂ (60 mM), K₃Co(CN)₆ (40 mM) | Dropwise addition at 0.4 mL/min with magnetic stirring | Cobalt hexacyanocobaltate (Co-HCCpre) | acs.org |

| Hydrothermal Synthesis | Co(ClO₄)₂·6H₂O, K₄[W(CN)₈]·2H₂O, 1,10-phenanthroline | 120°C for 3 days in a Teflon reactor | [Co(phen)₂(CN)₂][Co(phen)(CN)₄]·4.5H₂O | tandfonline.com |

| Microemulsion | K₃[Co(CN)₆] | Dissociation in a microemulsion system | Co₃[Co(CN)₆]₂ nanostructures (cubes, rods) | nih.gov |

Structural Elucidation and Advanced Characterization of Cobaltous Cobaltic Cyanide

Spectroscopic Investigations of Coordination Environment

Spectroscopic techniques are pivotal in understanding the local atomic environment and electronic nature of cobaltous cobaltic cyanide. Infrared, Raman, and electronic spectroscopies provide complementary information on the bonding between cobalt ions and cyanide ligands, as well as the distinct oxidation states of the cobalt centers.

Infrared (IR) and Raman spectroscopies are powerful tools for probing the vibrational modes of this compound, offering insights into the strength and nature of the ligand-metal bonds. The most prominent vibrational feature in the spectra of this compound is the stretching mode of the cyanide (C≡N) ligand.

The IR spectrum of this compound typically displays a strong absorption band in the region of 2150-2230 cm⁻¹. d-nb.info This band is characteristic of the C≡N stretching vibration. d-nb.info The presence of multiple bands in this region can suggest the existence of cobalt in different oxidation states, as the vibrational frequency is sensitive to the electronic environment of the metal centers. d-nb.info For instance, in some metal hexacyanocobaltate(III) complexes, the C≡N stretching frequency is observed around 2181 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information. The Raman spectra of cobalt hexacyanocobaltate also show characteristic bands for the C≡N stretching vibration. d-nb.inforsc.org In addition to the cyanide stretching modes, other vibrational bands corresponding to Co-C and Co-N stretching, as well as Co-CN bending modes, can be observed at lower frequencies. For example, bands around 456 cm⁻¹ and 489 cm⁻¹ have been attributed to Co-C and Co-CN vibrations. rsc.org The analysis of these vibrational modes confirms the bridging nature of the cyanide ligands, which link the Co(II) and Co(III) centers in a three-dimensional framework.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| C≡N Stretching | 2150 - 2230 | 2150 - 2230 | d-nb.info |

| O-H Bending (interstitial H₂O) | ~1607 | - | rsc.org |

| Co-C Stretching | ~700 | ~456 | rsc.orgrsc.org |

| Co-CN Bending | ~451 | ~489 | rsc.orgrsc.org |

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy and X-ray Photoelectron Spectroscopy (XPS), is instrumental in confirming the mixed-valence nature of this compound.

UV-Vis absorption spectra of materials containing [Co(CN)₆]³⁻ chromophores typically show absorption bands around 340 nm and 475 nm. ub.edu In mixed-valence cobalt hexacyanocobaltates, an intense band around 525 nm can also be observed. ub.edu The electronic spectrum of some cobalt(III) carbene complexes, for comparison, shows an absorption maximum at 430 nm. typeset.io The presence of distinct absorption features attributable to both Co(II) and Co(III) centers confirms the mixed-valence state of the compound.

X-ray Photoelectron Spectroscopy (XPS) provides a more direct method for determining the oxidation states of cobalt. The Co 2p XPS spectrum of this compound shows distinct peaks for Co(II) and Co(III). The presence of shake-up satellite peaks at higher binding energies is a characteristic feature of Co(II) ions, while their absence is indicative of Co(III). rsc.org This allows for the clear differentiation and confirmation of the coexistence of both oxidation states within the crystal lattice.

Infrared and Raman Spectroscopy for Ligand-Metal Bonding Analysis

Crystallographic Studies of the Double Salt Structure

X-ray diffraction (XRD) is the primary technique used to determine the crystal structure of this compound. The XRD pattern of this compound is characteristic of a face-centered cubic (fcc) lattice structure. rsc.orgnih.gov The diffraction peaks can be indexed to specific crystallographic planes of the fcc unit cell.

A typical XRD pattern for a cobalt Prussian blue analogue, Co₃[Co(CN)₆]₂, shows prominent peaks at 2θ values corresponding to the (200), (220), (400), (420), and (422) planes. rsc.orgnih.gov The specific peak positions can vary slightly depending on the synthetic method and the presence of interstitial water or alkali metal cations. The analysis of the XRD data allows for the determination of the lattice parameters. For some cobalt-based Prussian blue analogues, the space group has been identified as Fm-3m. d-nb.info

Table 2: Representative X-ray Diffraction Data for a Cobalt Prussian Blue Analogue

| 2θ (degrees) | (hkl) Plane | Reference |

| 17.1 | (200) | rsc.org |

| 24.3 | (220) | rsc.org |

| 34.9 | (400) | rsc.org |

| 39.2 | (420) | rsc.org |

| 43.2 | (422) | rsc.org |

| 50.3 | (440) | rsc.org |

| 53.6 | (600) | rsc.org |

| 56.8 | (620) | rsc.org |

Advanced microscopic techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology and nanostructure of this compound particles.

SEM images reveal that this compound often forms well-defined, regular, cubic-shaped crystallites. d-nb.info The size and uniformity of these nanocubes can be controlled by the synthesis method. rsc.org TEM images provide further detail on the internal structure and can confirm the crystalline nature of the nanoparticles. researchgate.net For instance, TEM has been used to visualize the nanoparticle morphology of cobalt hexacyanocobaltate prepared by different methods, such as co-precipitation and reverse micro-emulsion. researchgate.net High-resolution TEM (HRTEM) can even reveal the lattice fringes of the crystal, providing direct evidence of its crystalline structure.

Transformation and Decomposition Chemistry of Cobaltous Cobaltic Cyanide

Thermal and Acidic Decomposition Pathways

The decomposition of cobaltous cobaltic cyanide is a multifaceted process, highly dependent on the conditions applied, such as temperature and the presence of acidic media. These processes lead to the destruction of the cyanide ligands and the formation of various cobalt-containing solid-state products.

Mechanisms of Cyanide Ligand Destruction

The thermal decomposition of this compound, particularly in an air atmosphere, is a complex, multi-stage process. As the temperature increases, the cyanide ligands, which bridge the cobalt(II) and cobalt(III) centers, begin to break down. Studies on analogous mixed-valence cyanide complexes, such as cobalt hexacyanoferrates, provide insight into these mechanisms. The decomposition process can involve valence and spin exchange between the metal centers as the temperature rises rsc.org.

In an inert atmosphere, the pyrolysis of the cyanide framework can lead to the formation of nitrogen-containing carbonaceous materials and cobalt nanoparticles. At elevated temperatures, typically above 400°C, the decomposition can be complete, leading to the formation of metallic cobalt or cobalt carbides, depending on the atmosphere. The destruction of the cyanide ligand under these conditions is a result of the high thermal energy overcoming the strong coordination bonds between the cobalt ions and the cyanide groups.

Acidic decomposition involves the protonation of the cyanide ligands. In the presence of strong mineral acids, the cyanide ions are converted to hydrogen cyanide (HCN), a highly toxic gas. This process disrupts the cyanide-bridged framework of the this compound, leading to the breakdown of the complex structure. The stability of the complex against acidic decomposition is significant, but under sufficiently acidic conditions, the destruction of the cyanide ligand is inevitable.

Formation of Cobalt Salts Post-Decomposition

Following the destruction of the cyanide ligands, the cobalt ions recombine with available anions to form various cobalt salts. The nature of these salts is highly dependent on the decomposition conditions.

Thermal Decomposition Products:

Under thermal decomposition in an oxidizing atmosphere (like air), the cobalt ions typically form cobalt oxides. The final products are often a mixture of cobalt(II) oxide (CoO) and the mixed-valence cobalt(II,III) oxide (Co₃O₄) rsc.orgwikipedia.org. The formation of these oxides occurs at high temperatures, often above 400°C. In some cases, nanocomposites of different cobalt oxides can be formed rsc.org. The table below summarizes the cobalt salts formed under different thermal decomposition conditions.

| Decomposition Condition | Resulting Cobalt Salts |

| High Temperature (e.g., >400°C) in Air | Cobalt(II) oxide (CoO), Cobalt(II,III) oxide (Co₃O₄) rsc.orgwikipedia.org |

| High Temperature in Inert Atmosphere | Metallic Cobalt (Co), Cobalt Carbides |

Acidic Decomposition Products:

During acidic decomposition, the cobalt ions are released into the solution as solvated Co(II) and Co(III) ions. These ions then combine with the conjugate base of the acid used for the decomposition. For example, if hydrochloric acid is used, cobalt(II) chloride and cobalt(III) chloride would be the expected products in solution. Similarly, sulfuric acid would lead to the formation of cobalt(II) sulfate (B86663) and cobalt(III) sulfate. The cobalt(III) ion is a strong oxidizing agent and may be reduced to cobalt(II) in some acidic solutions.

| Acid Used for Decomposition | Expected Cobalt Salts in Solution |

| Hydrochloric Acid (HCl) | Cobalt(II) chloride (CoCl₂), Cobalt(III) chloride (CoCl₃) |

| Sulfuric Acid (H₂SO₄) | Cobalt(II) sulfate (CoSO₄), Cobalt(III) sulfate (CoSO₄)₂ |

Electrochemical Behavior and Redox Transformations

This compound, with its mixed-valence nature, displays interesting electrochemical properties. The presence of both Co(II) and Co(III) centers allows for multiple redox transformations. These properties have been investigated using techniques such as cyclic voltammetry, which helps in understanding the electron transfer processes within the complex.

The electrochemical behavior of thin films of cobalt hexacyanocobaltate has been studied, revealing redox waves corresponding to the Co(II)/Co(III) couple . The formal potential of these redox events can be influenced by the nature of the electrolyte cations (e.g., K⁺, Na⁺, Li⁺) present in the electrochemical cell, which interact with the cyanide framework .

Pyrolyzed cobalt hexacyanocobaltate has shown significant electrocatalytic activity, particularly for the oxygen reduction reaction (ORR) in alkaline media rsc.orgrsc.org. This catalytic activity is attributed to the presence of active cobalt-nitrogen-carbon (Co-N-C) sites that are formed during the pyrolysis process. These sites facilitate the transfer of electrons required for the reduction of oxygen. The material demonstrates high stability and tolerance to certain organic molecules like methanol, making it a promising candidate for fuel cell applications rsc.orgrsc.org.

The redox transformations of this compound involve the reversible oxidation and reduction of the cobalt centers. The Co(II) centers can be oxidized to Co(III), and the Co(III) centers can be reduced to Co(II). These transformations can be induced electrochemically or by chemical oxidizing and reducing agents. The ability to cycle between these oxidation states without significant degradation of the material is a key feature of its electrochemical behavior.

Reactivity with Other Chemical Species in Complex Matrices

The reactivity of this compound in complex chemical environments is largely dictated by the accessibility of the cobalt centers and the cyanide ligands. The porous, three-dimensional structure of the coordination polymer can allow for the interaction with various chemical species.

In catalytic applications, this compound can act as a precursor for the synthesis of highly active catalytic materials. For example, its thermal decomposition can be used to prepare cobalt-based mixed oxides for various redox reactions mdpi.com. The controlled pyrolysis of cobalt hexacyanocobaltate can generate catalytically active sites that are effective in processes like advanced oxidation for water treatment acs.org.

The cyanide ligands themselves can interact with other metal ions or Lewis acids. This can lead to the formation of more complex, heterometallic cyanide-bridged structures. The reactivity of the cyanide bridge is a key aspect of the supramolecular chemistry of these types of compounds.

Furthermore, the cobalt centers can interact with various ligands present in a complex matrix, potentially leading to ligand exchange reactions, although the cyanide framework is generally quite robust. The reactivity is also influenced by the pH of the surrounding medium. As mentioned earlier, acidic conditions can lead to the decomposition of the complex, while in alkaline solutions, the complex is generally more stable. However, strong oxidizing agents in alkaline media can still lead to the transformation of the cobalt centers and potentially the cyanide ligands.

Advanced Separation and Recovery Applications of Cobaltous Cobaltic Cyanide

Hydrometallurgical Processes for Cobalt-Nickel Separation

A specialized hydrometallurgical process utilizes the principles of cyanide complexation to achieve a sharp separation between cobalt and nickel. tms.org This technology is particularly effective for treating intermediate products like mixed cobalt/nickel hydroxide (B78521) solids derived from industrial waste sludge. tms.org The core of the process involves the selective precipitation of cobalt as a cobaltous cobaltic cyanide double salt. tms.orgonemine.org

The general process flow begins with the leaching of a mixed cobalt-nickel hydroxide material in a cyanide solution. 911metallurgist.com In this step, both cobalt and nickel form stable aqueous cyanide complexes. tms.org911metallurgist.com Subsequently, the solution undergoes a strong oxidation step, often using agents like hydrogen peroxide or hypochlorite. 911metallurgist.com This causes the nickel cyanide complex to be destroyed, leading to the precipitation of a high-purity nickelic hydroxide solid, which can be removed from the system. 911metallurgist.com

Following the removal of nickel, the remaining cobalt-rich cyanide solution is treated with a cobaltous salt, such as cobalt sulfate (B86663). 911metallurgist.com This addition induces the precipitation of a this compound double salt, effectively isolating the cobalt from the solution. 911metallurgist.com This solid intermediate can then be further processed to yield a high-purity cobalt product. tms.org

A significant application of the this compound precipitation process is in the treatment of hazardous sludge generated by the metal finishing and electrochemical machining (ECM) industries. tms.org911metallurgist.com These sludges often contain commercially valuable concentrations of nickel and cobalt, alongside other metals. 911metallurgist.com Conventional disposal of this sludge in hazardous waste landfills results in the loss of valuable metal resources. 911metallurgist.com

Hydrometallurgical treatment offers a method to recover these metals, thereby reducing waste and conserving resources. 911metallurgist.com In a typical flowsheet for treating these multicomponent sludges, initial steps involve leaching and the removal of other metals like copper, iron, and zinc through processes such as solvent extraction and precipitation. 911metallurgist.comresearchgate.net This results in a mixed nickel/cobalt hydroxide precipitate. 911metallurgist.com

This intermediate hydroxide solid is the starting material for the cyanide-based separation process. tms.org911metallurgist.com The application of this technology has demonstrated the ability to produce high-purity nickel and cobalt products from what was once considered waste. 911metallurgist.com For instance, research has shown the capability to generate nickel hydroxide with a Ni/Co weight ratio of 600/1 and cobalt sulfate with a Co/Ni weight ratio of 1500/1 from these sludges. 911metallurgist.com

The industrial standard for separating cobalt from nickel in aqueous solutions has traditionally been multi-stage solvent extraction. tms.orgonemine.org While effective, solvent extraction processes can be complex and involve multiple stages. tms.org The cyanide complexation and precipitation route presents a simpler alternative technology. tms.org

Ion exchange is another established technique for metal recovery, sometimes used for recycling cyanide from waste solutions. tms.org However, the selective precipitation of the this compound double salt offers a more direct method for isolating cobalt from nickel in specific waste streams. tms.org911metallurgist.com

The cyanide process circumvents some of the complexities associated with solvent extraction, such as organic phase management and potential for extractant degradation. 911metallurgist.com While solvent extraction is used in the broader flowsheet to remove other metals like copper and zinc from the initial sludge leach solution, the subsequent cobalt-nickel separation is effectively accomplished via the distinct cyanide precipitation chemistry. 911metallurgist.comresearchgate.net

Table 1: Comparison of Cobalt-Nickel Separation Technologies

| Feature | This compound Precipitation | Conventional Solvent Extraction |

|---|---|---|

| Primary Mechanism | Selective precipitation of a double salt from a cyanide complex solution. tms.org911metallurgist.com | Differential distribution of metal ions between an aqueous and an immiscible organic phase. tms.org |

| Process Complexity | Described as a simpler technology. tms.org | Often requires multiple, counter-current stages for effective separation. tms.orgonemine.org |

| Application | Applied to intermediate cobalt/nickel hydroxide solids from ECM and metal finishing sludge. tms.orgresearchgate.net | Widely used industrial practice for aqueous cobalt-nickel separation from various sources. tms.org |

| Selectivity | High selectivity demonstrated, yielding high-purity separate nickel and cobalt products. 911metallurgist.com | High selectivity is achievable but may require careful control of pH and multiple stages. 911metallurgist.com |

Application in Metal Finishing and Electromachining Sludge Treatment

Role as an Intermediate in Strategic Metal Resource Recovery

The this compound double salt is not typically the final product but serves as a crucial solid-phase intermediate that facilitates the recovery of high-purity cobalt. tms.org911metallurgist.com Once precipitated and separated from the solution, this double salt undergoes further treatment to be converted into a more commercially viable form. 911metallurgist.com

A common subsequent step involves an acid bake, typically using sulfuric acid. 911metallurgist.comresearchgate.net This high-temperature process serves two primary functions: it destroys the cyanide component and converts the cobalt into high-purity cobalt sulfate. 911metallurgist.com This cobalt sulfate can then be marketed directly or used as a feedstock for producing other cobalt compounds or metal. 911metallurgist.com A portion of the cobalt sulfate product can also be recycled back into the process to act as the precipitating agent for the double salt formation, creating a closed-loop system that improves process economics. 911metallurgist.com

Process Optimization and Scale-Up Considerations in Industrial Systems

The development of the this compound process has progressed from bench-scale laboratory tests to larger pilot-scale trials to confirm its viability for industrial application. 911metallurgist.comresearchgate.net Bench-scale tests were crucial for establishing the fundamental chemistry and optimizing parameters, while pilot-scale tests, often treating significant quantities of sludge (e.g., 200 pounds per test), were designed to validate the process under conditions more representative of an industrial setting. researchgate.net

These larger-scale tests have confirmed that the process can be implemented using known hydrometallurgical unit operations and readily available equipment, such as reaction vessels and filter presses. 911metallurgist.comresearchgate.net One of the key findings from this research is the consistent achievement of high-purity final products, which is a critical factor for the economic feasibility of the process. 911metallurgist.com The process has been shown to be robust in treating variable feedstock compositions found in industrial sludges. 911metallurgist.com

Table 2: Product Purity from Pilot-Scale Sludge Treatment Tests

| Product | Key Element | Impurity Element | Achieved Weight Ratio | Reference |

|---|---|---|---|---|

| Nickel Hydroxide | Nickel (Ni) | Cobalt (Co) | 600 / 1 | 911metallurgist.com |

This data underscores the effectiveness of the separation chemistry in a scaled-up environment. 911metallurgist.com The successful transition from bench-scale to pilot-scale operations provides confidence in its potential for full-scale industrial implementation in centralized treatment facilities that manage waste from various generators. 911metallurgist.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Cobalt Sulfate |

| This compound |

| Copper |

| Cobalt |

| Cyanide |

| Hydrogen Peroxide |

| Hypochlorite |

| Iron |

| Nickel |

| Nickel Hydroxide |

| Nickelic Hydroxide |

| Sulfuric Acid |

Theoretical and Computational Chemistry of Cobaltous Cobaltic Cyanide Systems

Quantum Chemical Investigations of Electronic Structure

Research on cobalt-based Prussian blue analogues has demonstrated that the electronic properties of the electroactive cobalt sites are strongly influenced by the nature of the other metal in the hexacyanometalate unit. bilkent.edu.trscispace.com DFT calculations have been employed to understand how modifications in the structure can tune the electronic characteristics and, consequently, the material's performance in applications like electrocatalysis. For instance, in a series of cobalt hexacyanometalates with different metal partners (M = Co, Cr, Fe), DFT calculations revealed a direct correlation between the electron density on the cobalt sites and their catalytic activity. bilkent.edu.trscispace.com

Key findings from quantum chemical investigations include:

Electronic Band Structure: DFT calculations help in determining the band gap and the nature of the frontier orbitals. For instance, in some Prussian blue analogues, the valence band is primarily composed of orbitals from the metal centers and cyanide ligands, while the conduction band is also a hybrid of these orbitals. The Hubbard U term is sometimes incorporated in DFT calculations (DFT+U) to more accurately model the electronic properties of these strongly correlated systems, providing band gaps that are in better agreement with experimental values.

Charge Distribution and Oxidation States: These calculations provide a detailed picture of the charge distribution within the crystal lattice, confirming the mixed-valence nature of the cobalt ions. The analysis of spin densities helps in assigning the formal oxidation states of the individual cobalt ions, which can be either Co(II) (high-spin) or Co(III) (low-spin).

Magnetic Coupling: The magnetic interactions between the cobalt ions, mediated by the cyanide bridges, can be investigated using DFT. These calculations can predict whether the magnetic coupling is ferromagnetic, antiferromagnetic, or ferrimagnetic, which is crucial for the design of magnetic materials.

A representative study on a series of Prussian blue analogues (TM-PBAs, where TM = V, Fe, Co, Ni) used DFT to model their face-centered cubic structures. The calculations provided insights into the lattice parameters and the electronic structure, which were correlated with their performance in oxygen evolution reaction catalysis.

Table 1: Representative DFT Calculation Parameters for Prussian Blue Analogues

| Parameter | Value/Method | Source |

|---|---|---|

| Functional | PBEsol (GGA) | acs.org |

| Pseudopotentials | Ultrasoft or PAW | acs.org |

| Plane-wave cutoff energy | 400-700 eV | acs.org |

| k-point mesh | Monkhorst-Pack grid (e.g., 3x3x3 or 10x10x10) | acs.org |

| Convergence criteria | Energy: 10⁻¹⁰ eV/atom, Force: 10⁻⁶ eV Å⁻¹ | acs.org |

| On-site Coulomb interaction (DFT+U) | U values are applied to d-orbitals of transition metals to correct for self-interaction errors. | |

Molecular Dynamics Simulations of Formation and Stability

MD simulations can model the self-assembly process of the cyanide-bridged framework in a solvent, tracking the coordination of cobalt ions with cyanide ligands over time. These simulations can reveal the role of solvent molecules, counter-ions, and temperature in directing the formation of the final crystal structure. For example, first-principles MD simulations have been used to investigate the dynamic binding of solvent molecules to the metal clusters in MOFs, which can be a crucial step in their formation and can even enable cation exchange. nih.gov

Key areas where MD simulations are insightful:

Nucleation and Growth: Simulating the initial stages of crystallization from a solution containing cobalt ions and hexacyanocobaltate complexes can shed light on the nucleation mechanisms and subsequent crystal growth.

Structural Stability: MD simulations can be used to assess the thermal and mechanical stability of the cobaltous cobaltic cyanide framework. By simulating the system at different temperatures and pressures, one can observe phase transitions, amorphization, or decomposition.

Ion Transport: In the context of applications like batteries, MD can be used to study the diffusion of ions (e.g., alkali cations) through the channels of the framework, which is essential for understanding their electrochemical performance.

While not focused on formation, MD simulations have been employed to study the removal of cyanide from aqueous solutions using nanotubes, which involves understanding the interactions between cyanide ions and other species in a dynamic environment. researchgate.net Furthermore, MD simulations, in conjunction with DFT, have been used to study the structure and solvation of cobalt(II) complexes in ionic liquids, providing information on the coordination environment of the cobalt ions. uniud.it These studies highlight the capability of MD to probe complex solution-phase and solid-state dynamics relevant to cobalt cyanide systems.

Thermodynamic Modeling of Phase Equilibria Involving this compound

Thermodynamic modeling is essential for understanding the conditions under which this compound is stable and for predicting its phase behavior in multicomponent systems. This involves the determination of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy.

While specific thermodynamic data for "this compound" is scarce in the literature, thermodynamic models for related systems, such as aqueous cobalt sulfate (B86663), provide a framework for how such an analysis could be approached. oulu.fi For cobalt cyanide systems, a complete thermodynamic model would allow for the construction of phase diagrams, which are graphical representations of the stable phases as a function of temperature, pressure, and composition.

Key aspects of thermodynamic modeling include:

Phase Diagrams: These diagrams can predict the stability fields of different solid phases (e.g., various hydrates of this compound), as well as their solubility in aqueous solutions. For example, thermodynamic assessments of the Co-Cr-Ni system have been used to plot isothermal sections of the phase diagram. researchgate.net

Reaction Energetics: The thermodynamics of formation of this compound from different precursors can be calculated. This information is vital for optimizing synthesis conditions.

Solid-Solution Equilibria: In many cases, this compound may form solid solutions with other Prussian blue analogues. Thermodynamic models can describe the miscibility of these components and the compositions of the coexisting phases.

Experimental techniques like calorimetry are often used to measure the heats of formation and heat capacities, which are essential inputs for thermodynamic models. These experimental data can be combined with theoretical calculations to create a comprehensive and internally consistent thermodynamic database for the system. For instance, thermodynamic models for mineral systems have been developed by combining phase equilibrium experiments with calorimetric measurements. minsocam.org The NIST-JANAF thermochemical tables provide standard thermodynamic data for many substances, which can serve as a foundation for more complex models. nist.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Prussian blue |

| Prussian blue analogues |

| Cobalt hexacyanometalates |

| Cobalt hexacyanocobaltate |

| Cobalt hexacyanochromate |

| Cobalt hexacyanoferrate |

| Vanadium Prussian blue analogue |

| Iron Prussian blue analogue |

| Nickel Prussian blue analogue |

| Cobalt(II) sulfate |

| Cobalt(II) chloride |

Future Directions and Emerging Research Avenues for Cobaltous Cobaltic Cyanide

Development of Novel Synthesis Routes

The advancement of cobaltous cobaltic cyanide applications is intrinsically linked to the precision and novelty of its synthesis. Traditional methods, such as the co-precipitation of cobalt salts and hexacyanocobaltate precursors, often yield materials with standard cubic morphologies. acs.orgmdpi.com However, emerging research is focused on developing routes that offer greater control over the material's structure and surface properties, which are critical for catalytic and electronic functions.

A significant development is the use of hydrothermal methods. One such innovative approach involves reacting cobalt nitrate (B79036) hexahydrate with glucose and sodium citrate (B86180) under specific hydrothermal conditions. acs.org This method successfully produces cobalt hexacyanocobaltate (Co-HCC) with an abundance of atomically isolated Co(II)-N-C sites on its surface, a feature that dramatically enhances its catalytic prowess. acs.orgnih.gov This technique moves beyond simple precipitation to create materials with designed active sites. Another novel strategy involves the in situ generation of cyanide ligands during the synthesis process. For instance, researchers have successfully synthesized Co(III) cyanide complexes by reacting a cobalt(II) salt with KTCNQ (7,7,8,8-tetracyanoquinodimethane), where the TCNQ radical anion decomposes to provide the cyanide groups. rsc.orgresearchgate.net This route opens up new possibilities for creating complex cobalt cyanide structures from non-traditional cyanide sources.

Table 1: Comparison of Synthesis Routes for this compound and Related Complexes

| Synthesis Route | Precursors | Key Conditions | Primary Product Characteristics | Reference(s) |

|---|---|---|---|---|

| Traditional Co-precipitation | CoCl₂, K₃Co(CN)₆ | Dropwise addition under magnetic stirring | Standard cubic morphology | acs.org |

| Hydrothermal Synthesis | Cobalt nitrate, glucose, sodium citrate | Autoclave, 270 °C for 20 hours | Layered structure with abundant surface Co(II)-N-C sites | acs.orgnih.gov |

| ***In Situ* Ligand Generation** | Co(CH₃COO)₂, KTCNQ, H₂salency | Reaction in solution | Chiral complexes with unique chain structures | rsc.orgresearchgate.net |

These advanced synthesis methods are pivotal, as they allow for the tuning of properties like crystal structure, surface area, and the density of active sites, thereby paving the way for enhanced performance in various applications.

Exploration of Alternative Applications Beyond Metal Recovery

While known in hydrometallurgy, the unique electronic and structural properties of this compound are driving research into a diverse range of alternative applications. The mixed-valence nature [Co(II) and Co(III)] and the specific coordination environment make it a highly promising candidate for advanced catalysis and materials science. ontosight.ai

A leading emerging application is in environmental catalysis , specifically for advanced oxidation processes (AOPs) in water treatment. nih.gov Cobalt hexacyanocobaltate (Co-HCC) has demonstrated exceptional efficiency as a catalyst for activating peroxymonosulfate (B1194676) (PMS) to generate potent sulfate (B86663) and hydroxyl radicals. acs.orgnih.gov These radicals are highly effective at degrading a wide range of organic pollutants. When Co-HCC is grown on a ceramic membrane, it creates a catalytic system capable of completely disrupting micropollutants with a retention time of merely 0.2 seconds and achieving over 90% mineralization of organic pollutants in complex industrial wastewater. acs.orgnih.gov

Beyond environmental remediation, other potential applications are being explored:

Electrochemical Systems: The unique redox properties make the compound a candidate material for energy storage and conversion technologies. ontosight.ai

Magnetic Materials: Its complex magnetic behavior, arising from the interacting cobalt ions, suggests potential use in the development of magnetic storage devices. ontosight.ai

Nonlinear Optics: Chiral cobalt(III) cyanide complexes, synthesized through novel routes, have been shown to be active for second-harmonic generation (SHG), indicating potential for use in optical devices. rsc.orgresearchgate.net

Green Chemistry: Copper-cobalt double metal cyanides, a related class of compounds, have been successfully used as heterogeneous catalysts for the synthesis of phosphoramidates, offering an environmentally friendly alternative to traditional methods. nih.gov

Table 2: Emerging Applications for this compound

| Application Area | Exploited Property | Detailed Research Finding | Reference(s) |

|---|---|---|---|

| Catalytic Water Treatment | High density of Co-N-C active sites | Ultra-efficient peroxymonosulfate (PMS) activation for degrading organic pollutants in water. | acs.orgnih.gov |

| Catalytic Membranes | Controlled growth on substrates | Complete disruption of micropollutants at water fluxes up to 10,000 LMH. | acs.org |

| Magnetic Materials | Mixed-valence magnetic interactions | Potential for use in magnetic storage devices or composites. | ontosight.ai |

| Nonlinear Optics | Acentric crystal structure | Chiral complexes exhibit second-harmonic generation (SHG) activity. | rsc.orgresearchgate.net |

| Green Synthesis | Heterogeneous catalysis | Cu-Co double metal cyanides catalyze phosphoramidate (B1195095) synthesis efficiently for at least 5 cycles. | nih.gov |

Enhanced Understanding of Solid-State Reactivity and Long-Term Stability

A deeper comprehension of the solid-state chemistry and long-term stability of this compound is crucial for its practical implementation. The compound's reactivity is intimately tied to its crystal structure, which is a framework built from "Co(II)–N≡C–Co(III)" sequences. acs.org Research has shown that the synthesis method can significantly influence this structure. For example, when grown on a carbon substrate, Co-HCC can form a layered structure that is distinct from the standard cubic morphology, leading to coordinatively unsaturated metal centers on the surface that are vital for heterogeneous catalysis. acs.org

The long-term stability of these materials is a key area of investigation. In catalytic applications, durability is paramount. Studies on Co-HCC-based catalytic membranes have demonstrated excellent longevity, with one system operating continuously for two weeks without significant degradation in performance. acs.orgnih.gov Electrochemical tests, such as chronopotentiometry over 200 hours, are used to rigorously assess the long-term durability of related cobalt-based catalysts. researchgate.net

However, the stability of cobalt-cyanide complexes can be influenced by environmental factors. The complexes are generally stable, but can be sensitive to pH and may decompose to release free cyanide when exposed to ultraviolet (UV) radiation, a process that can be reversed in the dark. usgs.govcyanidecode.org Understanding these degradation pathways is essential for predicting the material's behavior and environmental footprint over its lifecycle.

Table 3: Research Findings on Stability and Reactivity

| Study Focus | Experimental Conditions | Key Findings | Reference(s) |

|---|---|---|---|

| Catalytic Longevity | Continuous wastewater treatment in a catalytic membrane | Stable operation for a 2-week continuous run. | acs.orgnih.gov |

| Electrochemical Durability | Chronopotentiometry at 10 mA cm⁻² in 1.0 M KOH | Graphene-coated cobalt catalysts tested for 200 hours to assess performance stability. | researchgate.net |

| Structural Reactivity | Synthesis on a carbon substrate | Formation of a layered structure, differing from the standard cubic morphology, enhances catalytic activity. | acs.org |

| Photochemical Stability | Exposure to UV radiation | Cobalt-cyanide complexes can decompose under UV light, releasing cyanide. | usgs.govcyanidecode.org |

Future research will likely focus on further elucidating the mechanisms of solid-state transformations and degradation, enabling the design of even more robust and stable this compound-based materials for advanced applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.